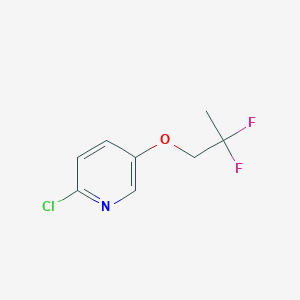

2-Chloro-5-(2,2-difluoropropoxy)pyridine

Description

2-Chloro-5-(2,2-difluoropropoxy)pyridine (Molecular Formula: C₈H₈ClF₂NO; Molecular Weight: 207.61 g/mol; CAS: 2167758-26-9) is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 2,2-difluoropropoxy substituent at the 5-position of the pyridine ring .

Properties

IUPAC Name |

2-chloro-5-(2,2-difluoropropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO/c1-8(10,11)5-13-6-2-3-7(9)12-4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEDDDGGEGYLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CN=C(C=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5-(2,2-difluoropropoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. The inclusion of the difluoropropoxy group enhances its lipophilicity, which can influence its interaction with biological targets. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

- Molecular Formula : CHClFN

- Molecular Weight : 195.60 g/mol

- CAS Number : 2167758

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the field of cancer therapeutics and neuropharmacology. Its mechanism of action often involves the modulation of specific receptors or enzymes that play critical roles in cellular signaling.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Mechanism

A study evaluated the efficacy of this compound against L1210 mouse leukemia cells. The compound demonstrated significant inhibition of cell proliferation with an IC value indicating potent activity. The mechanism was linked to intracellular release pathways that involve nucleotide metabolism . -

Neuropharmacological Effects

In another investigation focusing on neuropeptide FF receptors, the compound was shown to modulate receptor activity, which could have implications for treating conditions such as chronic pain and anxiety disorders. This suggests a dual role in both cancer and neurological contexts . -

Kinase Inhibition

Further research highlighted its ability to inhibit specific kinases associated with cancer cell survival and proliferation. This inhibition led to decreased tumor size in xenograft models, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physical and Chemical Properties

The substituents on the pyridine ring significantly alter molecular properties. Key comparisons include:

Key Observations :

- Chain Length : The 2,2-difluoropropoxy group in the target compound offers a longer alkyl chain than difluoroethoxy, which may enhance binding to hydrophobic pockets in biological targets .

Agrochemical Relevance:

- 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (): Prioritized in pesticide development due to structural similarity to neonicotinoids (e.g., thiacloprid). The imidazoline moiety enhances insecticidal activity.

- Target Compound : The difluoropropoxy group may reduce mammalian toxicity compared to chloromethyl derivatives (e.g., 2-chloro-5-(chloromethyl)pyridine), which face regulatory scrutiny .

Pharmacological Potential:

Metabolic Stability and Toxicity

- Fluorine Substitution: The difluoropropoxy group in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., 2-chloro-5-methoxypyridine) by resisting oxidative degradation .

- Chloromethyl Derivatives: Compounds like 2-chloro-5-(chloromethyl)pyridine are associated with genotoxicity risks, necessitating careful handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.